molecular formula C16H15F2NO2 B2370074 3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396811-15-6

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No. B2370074
CAS RN: 1396811-15-6
M. Wt: 291.298
InChI Key: KFHPJBPKTFEOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, also known as DFPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPB belongs to the class of benzamides and has been found to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Cancer Imaging

    A related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized for potential use in PET (Positron Emission Tomography) imaging of B-Raf(V600E) in cancers. This highlights the potential of difluoro-benzamide derivatives in medical imaging and cancer diagnosis (Wang et al., 2013).

  • Polymer Synthesis

    N,N-Diisopropyl-4-(1-phenylethenyl)benzamide, another compound structurally related to 3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, was used in the anionic synthesis of aromatic amide and carboxyl functionalized polymers. This points to the utility of benzamide derivatives in polymer chemistry and material science (Summers & Quirk, 1998).

  • Antibacterial Activity

    Compounds like N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to exhibit antibacterial activity against various bacteria, such as Escherichia coli and Staphylococcus aureus. This suggests that benzamide derivatives could be explored for their potential antimicrobial properties (Mobinikhaledi et al., 2006).

  • Antipathogenic Applications

    The synthesis and evaluation of thiourea derivatives, including various benzamides, have demonstrated potential antipathogenic activities. This indicates the role of benzamide derivatives in the development of new antimicrobial agents, particularly with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Chemical Synthesis Methods

    The synthesis of difluorinated compounds like 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides through rhodium(III)-catalyzed alkenylation demonstrates the significance of such compounds in chemical synthesis and the development of new synthetic methods (Cui et al., 2023).

properties

IUPAC Name

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHPJBPKTFEOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.